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molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No. B045372
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345791B2

Procedure details

Alternatively, diethyl 2-aminomalonate hydrochloride (21.4 g, 100 mmol) and triethylamine (56 mL, 400 mmol, 4.0 eq.) were dissolved in dichloromethane (500 mL) and stirred with acetic anhydride (9.5 mL, 100 mmol, 1.0 eq.) at 0° C. and overnight at r.t. The mixture was washed with brine (2×200 mL) and dried over MgSO4. The organic phase was filtered through a short silica gel column I (6×6 cm, dichloromethane). The product 1 was isolated as a white crystalline solid. Yield: 22.08 g (100%); 99% purity (GC).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>ClCCl>[C:21]([NH:2][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered through a short silica gel column I (6×6 cm, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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